molecular formula C21H19ClN2O2 B11366535 2-(3-chlorophenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

2-(3-chlorophenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11366535
M. Wt: 366.8 g/mol
InChI Key: BQJKRQAATORANQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-3-yl)acetamide
  • 2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-4-yl)acetamide

Uniqueness

2-(3-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19ClN2O2/c1-16-8-10-17(11-9-16)14-24(20-7-2-3-12-23-20)21(25)15-26-19-6-4-5-18(22)13-19/h2-13H,14-15H2,1H3

InChI Key

BQJKRQAATORANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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